Product packaging for 2-(3-Phenoxycinnamoyl)pyrrole(Cat. No.:)

2-(3-Phenoxycinnamoyl)pyrrole

Cat. No.: B8569025
M. Wt: 289.3 g/mol
InChI Key: AEWGXBKVOLFPNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(3-Phenoxycinnamoyl)pyrrole is a synthetic hybrid compound designed for research applications in medicinal chemistry and multipharmacology. It integrates a pyrrole heterocycle, a structure prevalent in bioactive molecules and natural products, with a 3-phenoxycinnamate moiety. This molecular architecture is of significant interest for developing novel multi-target therapeutic agents. Pyrrole derivatives are a prominent class of nitrogen-containing heterocycles known for their broad pharmaceutical applications, including anti-inflammatory, antioxidant, and anticancer activities. The cinnamoyl pharmacophore is extensively investigated for its potential as a multi-target agent, with documented biological activities such as antioxidant and anti-lipoxygenase effects. Molecular hybridization, which combines these distinct pharmacophoric units into a single entity, represents a strategic approach in drug discovery for tackling complex diseases, potentially yielding compounds with synergistic effects and improved efficacy profiles. This compound is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are advised to conduct thorough investigations to fully characterize its physicochemical properties, biological activity, and mechanism of action.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H15NO2 B8569025 2-(3-Phenoxycinnamoyl)pyrrole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H15NO2

Molecular Weight

289.3 g/mol

IUPAC Name

3-(3-phenoxyphenyl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one

InChI

InChI=1S/C19H15NO2/c21-19(18-10-5-13-20-18)12-11-15-6-4-9-17(14-15)22-16-7-2-1-3-8-16/h1-14,20H

InChI Key

AEWGXBKVOLFPNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=CC(=O)C3=CC=CN3

Origin of Product

United States

Synthetic Methodologies and Chemo Diversification of 2 3 Phenoxycinnamoyl Pyrrole

Retrosynthetic Analysis of the 2-(3-Phenoxycinnamoyl)pyrrole Backbone

A retrosynthetic analysis of this compound reveals several potential disconnection points, suggesting various forward synthetic strategies. The most logical disconnections involve cleaving the bonds forming the pyrrole (B145914) ring and the bond connecting the side chain to the heterocycle.

Disconnection 1: Acyl C-C Bond: The most straightforward disconnection is at the C-C bond between the pyrrole ring (C2) and the carbonyl carbon of the cinnamoyl group. This leads to a pyrrole nucleophile (or its synthetic equivalent) and an activated 3-phenoxycinnamoyl electrophile, such as an acid chloride or ester. This approach points towards a Friedel-Crafts acylation or a related reaction using a pyrrole organometallic species, like pyrrolylmagnesium bromide. oup.comtandfonline.comresearchgate.net

Disconnection 2: Pyrrole Ring Formation: A more fundamental disconnection involves breaking the bonds of the pyrrole ring itself. This opens up a plethora of classical named reactions for heterocycle synthesis.

Cleavage according to a [3+2] cycloaddition strategy suggests an α,β-unsaturated ketone (a chalcone (B49325) derivative) and a C1-N synthon like tosylmethyl isocyanide (TosMIC), pointing to the Van Leusen pyrrole synthesis. researchgate.netmdpi.com

A disconnection consistent with the Paal-Knorr synthesis would lead to a 1,4-dicarbonyl compound and an amine source like ammonia (B1221849). wikipedia.orgorganic-chemistry.org The challenge lies in designing a 1,4-dicarbonyl precursor that already contains or can be easily converted to the desired side chain.

Applying the logic of the Hantzsch synthesis would break the molecule down into an α-haloketone, a β-ketoester, and ammonia. wikipedia.orgwikiwand.com

A Knorr synthesis disconnection yields an α-aminoketone and a β-keto compound. wikipedia.org

Disconnection 3: Side-Chain Assembly: The 3-phenoxycinnamoyl side chain can also be disconnected. The carbon-carbon double bond suggests an olefination reaction, such as a Wittig or Horner-Wadsworth-Emmons reaction, between a 2-acylpyrrole phosphonium (B103445) ylide (or phosphonate (B1237965) carbanion) and 3-phenoxybenzaldehyde. The ether linkage could be formed via nucleophilic aromatic substitution or a metal-catalyzed coupling reaction at an earlier stage.

This analysis highlights that the target molecule can be assembled either by pre-forming the pyrrole ring and then attaching the side chain, or by constructing the pyrrole ring from acyclic precursors that already incorporate parts of the final cinnamoyl moiety.

Established Pyrrole Synthesis Strategies Applicable to 2-Substituted Pyrrole Scaffolds

Several robust and well-documented methods for pyrrole synthesis can be adapted to prepare the this compound scaffold.

The Van Leusen pyrrole synthesis is a powerful method for creating pyrroles from tosylmethyl isocyanide (TosMIC) and a Michael acceptor. researchgate.netresearchgate.net This reaction proceeds via a [3+2] cycloaddition mechanism. mdpi.com The key starting materials for the synthesis of the target compound would be TosMIC and an α,β-unsaturated ketone, specifically a 3-phenoxy-substituted chalcone.

The reaction is typically initiated by deprotonation of TosMIC with a strong base (e.g., NaH, t-BuOK) to form a nucleophilic anion. This anion undergoes a Michael addition to the electron-deficient alkene. The resulting intermediate then cyclizes, followed by the elimination of the tosyl group (p-toluenesulfinic acid) to yield the aromatic pyrrole ring. mdpi.com This method is particularly advantageous as it allows for the direct installation of substituents at the 3- and 4-positions of the pyrrole ring, depending on the structure of the starting alkene. researchgate.netresearchgate.net

Table 1: Van Leusen Pyrrole Synthesis Overview
Reactant 1Reactant 2Key ConditionsResulting Pyrrole Substitution
Tosylmethyl Isocyanide (TosMIC)α,β-Unsaturated Ketone/Ester (Michael Acceptor)Base (e.g., NaH, t-BuOK, LiOH·H₂O) in an aprotic solvent (e.g., THF, DMSO)Substituents at C3 and C4 (from alkene) and C5 (from alkene R-group)

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product, offer an efficient route to complex molecules like substituted pyrroles. rsc.org Various MCRs have been developed that could be adapted for the synthesis of 2-acylpyrroles. dntb.gov.uaacs.org For instance, a three-component reaction might involve an amine, an alkyne ester, and an alkene, catalyzed by a transition metal like palladium, to generate polysubstituted pyrroles. organic-chemistry.org Another strategy could involve the reaction of ketones, amines, and vicinal diols catalyzed by ruthenium. organic-chemistry.org The applicability to the specific target, this compound, would depend on the compatibility of the functional groups in the 3-phenoxycinnamoyl precursor with the MCR conditions.

Table 2: General MCR Strategy for Pyrrole Synthesis
Component AComponent BComponent CKey ConditionsResulting Pyrrole Substitution
AmineAlkyneCarbonyl CompoundTransition metal catalyst (e.g., Pd, Ru, Au) or acid/base catalysisHighly variable, depending on the specific MCR and starting materials

The Paal-Knorr synthesis is one of the most fundamental and widely used methods for preparing pyrroles. researchgate.netuctm.edu It involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under neutral or weakly acidic conditions. wikipedia.orgorganic-chemistry.org The mechanism proceeds through the formation of a hemiaminal, followed by a cyclization step and subsequent dehydration to form the aromatic pyrrole ring. organic-chemistry.orguctm.edu

To synthesize a 2-acylpyrrole via this method, the starting material would need to be a 1,4,6-tricarbonyl compound or a synthetic equivalent. The reaction with ammonia would then lead to the formation of the pyrrole ring with the desired acyl group at the 2-position. While direct, the synthesis of the required polysubstituted dicarbonyl precursor can be challenging. alfa-chemistry.com

Table 3: Paal-Knorr Pyrrole Synthesis Overview
Reactant 1Reactant 2Key ConditionsResulting Pyrrole Substitution
1,4-Dicarbonyl CompoundAmmonia or Primary AmineNeutral or weakly acidic (e.g., acetic acid); heatSubstituents at C2, C3, C4, C5 (from dicarbonyl) and N1 (from amine)

The Hantzsch pyrrole synthesis involves the reaction of an α-haloketone and a β-ketoester with ammonia or a primary amine. wikipedia.orgwikiwand.com The mechanism is believed to start with the formation of an enamine from the β-ketoester and the amine. wikipedia.org This enamine then attacks the α-haloketone, leading to a cyclization and dehydration sequence that ultimately furnishes the pyrrole. wikipedia.org

Adapting the Hantzsch synthesis for a 2-acylpyrrole would require carefully selected starting materials. For instance, a β-dicarbonyl compound could react with an α-haloketone that contains the necessary precursor to the phenoxycinnamoyl side chain. This method generally produces highly substituted pyrroles, and controlling the regiochemistry to obtain the desired 2-substituted product can be a significant challenge. cdnsciencepub.com

Table 4: Hantzsch Pyrrole Synthesis Overview
Reactant 1Reactant 2Reactant 3Key ConditionsResulting Pyrrole Substitution
α-Haloketoneβ-KetoesterAmmonia or Primary AmineTypically requires heatHighly substituted pyrroles, often with ester and alkyl/aryl groups

The Knorr pyrrole synthesis is another classic method that involves the condensation of an α-aminoketone with a compound containing an active methylene (B1212753) group, such as a β-ketoester or β-diketone. wikiwand.comwikipedia.org A key feature of this synthesis is that the α-aminoketone is highly reactive and prone to self-condensation, so it is usually prepared in situ from a ketone oxime. wikipedia.org

The mechanism involves the condensation of the amine with one of the carbonyl groups of the active methylene compound, followed by cyclization and dehydration. The original Knorr synthesis used two equivalents of ethyl acetoacetate, where one was converted to an α-amino ketone via reduction of its oxime. wikipedia.org For the target molecule, one would need to synthesize an α-amino derivative of a ketone bearing the phenoxycinnamoyl group and react it with a suitable β-dicarbonyl compound. The complexity of the required starting materials makes this a less direct route compared to methods like the Van Leusen or Friedel-Crafts acylation.

Table 5: Knorr Pyrrole Synthesis Overview
Reactant 1Reactant 2Key ConditionsResulting Pyrrole Substitution
α-Aminoketone (often generated in situ)β-Dicarbonyl Compound (e.g., β-ketoester)Acid catalyst (e.g., acetic acid), often with a reducing agent (e.g., zinc) for in situ generationHighly substituted pyrroles

Directed Synthesis of the this compound Moiety

The assembly of the this compound scaffold necessitates a regioselective approach, focusing on the precise installation of the acyl group at the C-2 position of the pyrrole ring, followed by or concurrent with the construction of the substituted cinnamoyl side chain.

Strategies for Regioselective Acylation at the Pyrrole 2-Position

Pyrrole is an electron-rich heterocycle that typically undergoes electrophilic substitution preferentially at the α-position (C-2 or C-5) due to the superior stabilization of the cationic intermediate. edurev.in However, achieving high regioselectivity can be challenging, and several methods have been developed to reliably produce 2-acylpyrroles.

Friedel-Crafts Acylation: This is a classical method for acylating aromatic rings. wikipedia.org For pyrrole, acylation with acid chlorides or anhydrides can proceed with or without a Lewis acid catalyst. edurev.in To enhance regioselectivity and yield, various catalysts have been employed. For instance, zinc oxide has been shown to be an efficient, reusable catalyst for the Friedel-Crafts acylation of pyrroles with various acid chlorides under solvent-free conditions, affording 2-acylpyrroles in good yields. researchgate.net Another approach involves using 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) as a nucleophilic organocatalyst, which also promotes regioselective C-acylation of pyrroles. researchgate.netacs.org The choice of Lewis acid can be critical; strong acids like AlCl₃ can lead to 3-acylation in N-sulfonylated pyrroles, while weaker acids favor 2-acylation. nih.gov

Vilsmeier-Haack and Houben-Hoesch Reactions: The Vilsmeier-Haack reaction introduces a formyl group (CHO) using a Vilsmeier reagent (e.g., POCl₃/DMF), which typically occurs at the 2-position in unsubstituted pyrroles. wikipedia.orgchemistrysteps.com While this method is primarily for formylation, it establishes the principle of C-2 electrophilic substitution. ijpcbs.com The Houben-Hoesch reaction utilizes a nitrile (R-CN) and an acid catalyst (like HCl) to install an acyl group (R-CO) and is effective for electron-rich heterocycles like pyrrole. wikipedia.orgyoutube.combncollegebgp.ac.in

Acylation via Organometallic Intermediates: A highly regioselective method involves the use of pyrrolylmagnesium bromide (the pyrrole Grignard reagent). tandfonline.com Reaction of this intermediate with acylating agents like thiol or selenol esters in the presence of cuprous iodide consistently yields 2-acylpyrroles. tandfonline.comoup.comtandfonline.com This approach avoids many of the side reactions and predictability issues associated with standard Friedel-Crafts conditions. tandfonline.com

Table 1: Comparison of Regioselective C-2 Acylation Methods for Pyrrole

MethodAcylating AgentKey Reagents/CatalystKey CharacteristicsReference
Friedel-Crafts AcylationAcid Chloride / AnhydrideLewis Acids (e.g., AlCl₃), ZnO, DBNClassic method; catalyst choice can influence regioselectivity. ZnO offers a green, solvent-free option. edurev.inresearchgate.netresearchgate.net
Houben-Hoesch ReactionNitrile (R-CN)HCl, Lewis Acid (e.g., ZnCl₂)Effective for installing acyl groups on electron-rich heterocycles. wikipedia.orgbncollegebgp.ac.in
Grignard-based AcylationThiol or Selenol EstersPyrrolylmagnesium bromide, CuIOffers high regioselectivity for the 2-position with minimal by-products. tandfonline.comoup.comtandfonline.com
Vilsmeier-Haack ReactionN,N-Disubstituted FormamidePOCl₃Primarily for formylation (CHO group), but demonstrates C-2 electrophilic attack. wikipedia.orgchemistrysteps.com

Incorporation of the 3-Phenoxycinnamoyl Side Chain via Coupling Reactions

Once the pyrrole-2-carbonyl framework is established (or as part of a convergent strategy), the 3-phenoxycinnamoyl side chain can be constructed using modern cross-coupling reactions. The Heck and Suzuki-Miyaura reactions are powerful tools for forming the requisite carbon-carbon bonds.

Heck Reaction: The Heck-Mizoroki reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. misuratau.edu.ly To form the 3-phenoxycinnamoyl structure, one could envision a reaction between a 2-acryloylpyrrole derivative and an aryl halide such as 3-phenoxy-iodobenzene. The reaction is typically performed in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base. misuratau.edu.lymathnet.ru This method is widely used for synthesizing cinnamyl and cinnamoyl derivatives. mathnet.ruresearchgate.netnih.gov

Suzuki-Miyaura Coupling: This reaction creates a C-C bond between an organoboron compound (like a boronic acid) and an organohalide, catalyzed by a palladium complex. mdpi.com A potential strategy for the target molecule involves coupling a pyrrole derivative bearing a halo-enone at the 2-position with 3-phenoxyboronic acid. Alternatively, a 2-borylated-enone pyrrole could be coupled with a 3-phenoxyaryl halide. The Suzuki reaction is known for its mild conditions and tolerance of a wide variety of functional groups. mdpi.com Palladium complexes incorporating N-heterocyclic carbene (NHC) ligands, such as [Pd(IPr*)(cinnamyl)Cl], have proven highly active for challenging coupling reactions. nih.govnih.gov

Alternative Approaches for Assembling the Full this compound Structure

Beyond a stepwise approach, alternative strategies could assemble the entire molecule more convergently. One such method would involve the pre-synthesis of 3-phenoxycinnamic acid. This acid could then be converted to 3-phenoxycinnamoyl chloride and used directly in a Friedel-Crafts acylation of pyrrole to install the entire side chain in a single step. researchgate.net

Another advanced strategy could employ a one-pot, tandem reaction. For example, methodologies exist for synthesizing multisubstituted 2-acylpyrroles from acyclic precursors like N-tosyl triazoles and 2-hydroxymethylallyl carbonates, which proceed through a cascade of reactions including sigmatropic rearrangement and intramolecular cyclization. acs.org Adapting such a strategy could potentially build the substituted pyrrole ring while incorporating the phenoxycinnamoyl fragment.

Derivatization and Structural Modification Strategies for this compound Analogues

Once the this compound core is synthesized, its structure can be modified to generate a library of analogues. Derivatization can occur at the pyrrole nitrogen or on the pyrrole ring itself.

N-Alkylation and N-Arylation of the Pyrrole Nitrogen

The proton on the pyrrole nitrogen is moderately acidic (pKa ≈ 17.5) and can be removed by a strong base, such as sodium hydride (NaH) or butyllithium (B86547) (n-BuLi). wikipedia.org The resulting pyrrolide anion is nucleophilic and can react with various electrophiles. edurev.in

N-Alkylation: Reaction of the deprotonated pyrrole with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) yields N-alkylated derivatives.

N-Arylation: N-aryl derivatives can be formed through coupling reactions, such as the Buchwald-Hartwig amination, or by reaction with activated aryl halides.

N-substitution can be a crucial step, as the nature of the substituent can influence the regioselectivity of subsequent electrophilic substitutions on the pyrrole ring. rsc.orgcdnsciencepub.com For example, bulky N-substituents can sterically hinder the C-2 and C-5 positions, potentially directing incoming electrophiles to the C-3 or C-4 positions. thieme-connect.com

Functionalization of the Pyrrole Ring (e.g., halogenation, nitration, further acylation)

The presence of the electron-withdrawing 2-acyl group deactivates the pyrrole ring towards electrophilic substitution and directs incoming electrophiles primarily to the C-4 and C-5 positions.

Halogenation:

Bromination: Electrophilic bromination of 2-acylpyrroles typically results in substitution at the C-4 position as the major product, often with the C-5 isomer as a minor product. acs.org However, the choice of reagent can alter this selectivity. For instance, using tetrabutylammonium (B224687) tribromide (TBABr₃) with 2-pyrrolecarboxamides can favor bromination at the C-5 position. acs.org

Fluorination: Fluorination of 2-acylpyrroles has been achieved at the C-5 position using reagents like Selectfluor, particularly under microwave conditions. acs.org

Nitration: The nitration of 2-acylpyrroles, for example with nitric acid in acetic anhydride, generally produces a mixture of the 4-nitro and 5-nitro derivatives. researchgate.net

Further Acylation: A second Friedel-Crafts acylation on a 2-acylpyrrole is a challenging reaction due to the deactivating nature of the existing acyl group. However, under forcing conditions, acylation can occur, typically yielding the 2,4-diacylpyrrole. rsc.orgcdnsciencepub.com Studies on the Friedel-Crafts acetylation of methyl 2-pyrrolecarboxylate found that substitution occurs mainly at the 4-position. cdnsciencepub.com Zinc-mediated methods have also been reported for the synthesis of 2,4- and 2,5-diacylpyrroles. researchgate.net

Table 2: Regioselectivity of Electrophilic Substitution on 2-Acylpyrroles

ReactionReagentsMajor Product(s)Reference
BrominationNBS/THF4-bromo-2-acylpyrrole acs.org
BrominationTBABr₃ (on 2-carboxamides)5-bromo-2-acylpyrrole acs.org
FluorinationSelectfluor (microwave)5-fluoro-2-acylpyrrole acs.org
NitrationHNO₃/Ac₂OMixture of 4-nitro and 5-nitro isomers researchgate.net
AcylationAc₂O / AlCl₃2,4-diacylpyrrole cdnsciencepub.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses for 2 3 Phenoxycinnamoyl Pyrrole Analogues

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling serves as a important tool in medicinal chemistry to predict the biological activity of chemical compounds based on their structural and physicochemical properties. For pyrrole (B145914) derivatives, these computational methods have been instrumental in identifying promising candidates and guiding synthetic efforts. nih.govmdpi.com

Development of 2D-QSAR Models for Predictive Activity

Two-dimensional QSAR (2D-QSAR) models establish a correlation between the biological activity of a series of compounds and their molecular descriptors, which can be calculated from their 2D structures. These models are particularly useful in the early stages of drug discovery for screening large libraries of compounds and prioritizing them for synthesis and further testing. nih.gov For pyrrole-cinnamate hybrids, 2D-QSAR studies have been employed to guide the selection of derivatives for synthesis based on predicted ADMET (absorption, distribution, metabolism, excretion, toxicity) properties and biological activity. nih.govresearchgate.net These models often consider parameters such as lipophilicity (log P), molar refractivity, and other electronic and topological descriptors to build a statistically significant relationship with activities like COX-2 and LOX inhibition. nih.gov

Application of 3D-QSAR Methodologies (e.g., CoMFA, CoMSIA) for Steric and Electronic Field Analysis

Three-dimensional QSAR (3D-QSAR) methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the 3D arrangement of atoms. nih.govnih.govresearchgate.net

CoMFA calculates the steric and electrostatic fields of a set of aligned molecules and correlates these fields with their biological activities. nih.govresearchgate.net The results are often visualized as contour maps, which indicate regions where bulky substituents (steric fields) or specific charge distributions (electrostatic fields) are predicted to enhance or diminish biological potency. nih.govacs.org For pyrrole-based inhibitors, CoMFA models have highlighted that steric fields often have a substantial influence on their inhibitory activity against enzymes like COX-1 and COX-2. nih.govacs.org

CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.govresearchgate.net This provides a more comprehensive picture of the intermolecular interactions between the ligand and its biological target. nih.gov In studies of pyrrole derivatives, CoMSIA models have revealed the significant impact of hydrophobicity on COX-2 inhibitory activity, with this field explaining a substantial portion of the observed variance in some cases. nih.gov These 3D-QSAR models have proven to be robust tools for guiding the design of new, more potent pyrrole-based inhibitors. nih.gov

Impact of Pyrrole Ring Substituents on Biological Activity and Selectivity

The pyrrole ring is a versatile scaffold in medicinal chemistry, and substitutions at various positions on this ring can dramatically alter the biological activity and selectivity of the resulting compounds. nih.govnih.gov

Substituent Effects at Position 1 (N-substitution)

The nitrogen atom at position 1 of the pyrrole ring is a critical site for modification. In the case of 2-(3-Phenoxycinnamoyl)pyrrole, the attachment of the cinnamoyl group to this nitrogen is fundamental to its activity. Further modifications at this position, such as the introduction of different N-alkoxycarbonyl groups, can influence the electronic properties and reactivity of the pyrrole ring. acs.org For instance, a benzoyl group at the pyrrole nitrogen in certain phenylpyrroloquinolinones led to potent antiproliferative activity. nih.gov In other classes of N-substituted carbazoles, the introduction of bulky groups at the nitrogen position was found to be essential for neuroprotective activity. mdpi.com Studies on new pyrrole derivatives have shown that a 2-benzylamino-4,5-dimethylphenyl moiety on the N-1 position can be responsible for enhanced cytotoxic effects. mdpi.com

Substituent Effects at Positions 3, 4, and 5 of the Pyrrole Ring

Substitutions at the carbon atoms of the pyrrole ring (positions 3, 4, and 5) are crucial for tuning the biological profile of these compounds. nih.gov Electrophilic substitution reactions, such as halogenation, typically occur at the 2 and 5 positions, which are more reactive than the 3 and 4 positions. wikipedia.orgksu.edu.sa

Research on 3,4-disubstituted-pyrrole derivatives has shown that these compounds can act as dual inhibitors of COX-2 and LOX. nih.gov For other pyrrole-containing scaffolds, the introduction of specific groups at these positions has been shown to be critical for activity. For example, a p-fluoro-benzyl substituent and an additional phenyl ring at position 4 of the pyrrole were found to be crucial for dual inhibitory activity in a different series of compounds. nih.gov The presence of an ethoxycarbonyl group at the fourth position of the pyrrole core has also been linked to strong cytotoxic effects in certain derivatives. mdpi.com

Table 1: Influence of Pyrrole Ring Substituents on Biological Activity
PositionSubstituent Type/ExampleObserved Effect on Biological ActivityReference Compound Class
N-1Benzoyl groupPotent antiproliferative activityPhenylpyrroloquinolinones nih.gov
N-12-Benzylamino-4,5-dimethylphenyl moietyIncreased cytotoxic effectBenzimidazole-derived pyrroles mdpi.com
Position 4p-Fluoro-benzyl and phenyl groupsCrucial for dual IN/RNase H inhibitionPyrrolyl-diketoacids nih.gov
Position 4Ethoxycarbonyl groupStrong cytotoxic effectBenzimidazole-derived pyrroles mdpi.com
Positions 3 & 4Various aryl groups (e.g., 4-chlorophenyl, thienyl)Modulation of COX-2/LOX inhibitory activityPyrrole-cinnamate hybrids nih.gov

Influence of Cinnamoyl Side Chain Modifications on Biological Activity Profiles

The cinnamoyl side chain is a key pharmacophore that significantly contributes to the biological activity of this compound analogues. Modifications to this part of the molecule can influence potency and selectivity towards different biological targets. nih.gov The integration of a cinnamate (B1238496) moiety with a pyrrole ring is a strategy to create multi-target compounds, particularly as dual COX-2/LOX inhibitors. nih.govresearchgate.net

Studies have shown that the structure of the cinnamoyl portion directly impacts antibacterial and anti-inflammatory activity. nih.govmdpi.com For instance, increasing the molecular volume and lipophilicity of substituents on the aryl ring of the cinnamoyl group can enhance anti-LOX activity. nih.gov Specifically, the replacement of a smaller group with a bulkier one, such as a 4-chlorophenyl group, has been shown to increase antioxidant activity in related hybrids. nih.gov These findings underscore the importance of the cinnamoyl side chain as a tunable element for optimizing the therapeutic profile of these compounds.

Table 2: Effect of Cinnamoyl and Related Side Chain Modifications
Modification LocationSubstituent ChangeImpact on Biological Activity ProfileReference
Aryl group on the side chainIncrease in molecular volume and lipophilicityEnhances anti-LOX activity nih.gov
Aryl group on the side chainReplacement of thienyl with 4-chlorophenylIncreased antioxidant activity nih.gov
General Side ChainHybridization of pyrrole with cinnamic acidCreates potent dual COX-2/LOX inhibitors nih.govnih.gov

Role of the Cinnamoyl Alpha,Beta-Unsaturated Ketone System

The α,β-unsaturated ketone system within the cinnamoyl moiety is a pivotal structural feature, acting as a highly reactive Michael acceptor. jocpr.comscispace.com This electrophilic nature allows for covalent bond formation with nucleophilic residues, such as cysteine, found in the active sites of many enzymes. This interaction is often responsible for the irreversible inhibition of target proteins, which can lead to potent biological activity.

The reactivity of this system is tunable; modifications to the electronic properties of the aromatic rings can either enhance or attenuate its Michael acceptor capability. scispace.com Compounds containing this motif are known to possess a wide array of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects, largely attributed to the reactivity of the α,β-unsaturated carbonyl unit. researchgate.net The presence of this system in this compound is fundamental to its mechanism of action, serving as an anchor for covalent interaction with its biological targets.

Table 1: Influence of the α,β-Unsaturated Ketone System on Biological Activity

Modification of the Ketone System Expected Impact on Reactivity Consequence for Biological Activity
Saturation of the α,β-double bond Loss of Michael acceptor character Significant reduction or loss of inhibitory potency
Replacement of ketone with an amide Altered electrophilicity Change in binding mode and potency
Introduction of α-substituents Steric hindrance and altered electronics Modulation of reactivity and selectivity

Substituent Effects on the Phenyl Ring of the Cinnamoyl Moiety

The substitution pattern on the phenyl ring of the cinnamoyl portion of the molecule plays a crucial role in modulating biological activity. The electronic properties of these substituents can directly influence the reactivity of the α,β-unsaturated ketone system and introduce new points of interaction with the target protein.

Generally, the introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) alters the electron density across the entire cinnamoyl system.

Electron-Withdrawing Groups (EWGs): Substituents like nitro (NO₂), cyano (CN), or halogens (F, Cl, Br) enhance the electrophilic nature of the β-carbon of the unsaturated system. This increased reactivity can lead to more potent inhibition of the target.

Electron-Donating Groups (EDGs): Substituents such as methoxy (B1213986) (OCH₃) or amino (NH₂) groups decrease the electrophilicity of the β-carbon. This can sometimes lead to a decrease in potency if Michael addition is the primary mechanism of action. However, these groups can also form beneficial hydrogen bonds or other non-covalent interactions within the binding site, potentially compensating for the reduced reactivity.

The position of the substituent (ortho, meta, or para) is also critical, as it dictates the spatial orientation of the group and its potential for steric clashes or favorable interactions with the target.

Table 2: Predicted Effects of Phenyl Ring Substituents on Cinnamoyl Moiety Activity

Substituent (R) Position Electronic Effect Predicted Impact on Potency
H - Neutral Baseline
4-Cl Para Electron-withdrawing Increase
4-NO₂ Para Strongly Electron-withdrawing Significant Increase
4-OCH₃ Para Electron-donating Decrease or Increase (target dependent)
4-N(CH₃)₂ Para Strongly Electron-donating Decrease
2-F Ortho Electron-withdrawing / Steric Variable; potential steric hindrance

Contributions of the Phenoxy Moiety to Potency and Specificity

The phenoxy moiety is a key pharmacophoric component that significantly contributes to the potency and specificity of this compound analogues. This group can engage in several types of interactions with a biological target, making it a "privileged" scaffold in drug design.

The terminal phenoxy group often occupies a hydrophobic pocket within the target's binding site. Molecular docking studies on various compounds containing a phenoxy group reveal its role in establishing crucial hydrophobic interactions that anchor the ligand in place, thereby increasing binding affinity. Furthermore, the ether linkage provides a degree of conformational flexibility, allowing the phenoxy ring to adopt an optimal orientation for binding.

In the context of kinase inhibitors, for example, the phenoxy group can interact with residues in the lipophilic hinge region or other allosteric sites, contributing to the inhibitor's high specificity for a particular kinase. nih.gov Substitutions on the phenoxy ring itself can further refine binding. For instance, a strategically placed hydrogen bond acceptor or donor can form specific interactions with the protein, enhancing both potency and selectivity.

Stereochemical Aspects of this compound and its Analogues in Biological Recognition

The stereochemistry of the cinnamoyl double bond is a critical determinant of biological activity. This double bond can exist as two geometric isomers: the E-isomer (trans) and the Z-isomer (cis). The spatial arrangement of the phenyl and pyrrole rings relative to the carbonyl group differs significantly between these isomers, profoundly impacting how the molecule fits into a protein's binding site. studymind.co.uksolubilityofthings.com

In the vast majority of naturally occurring and synthetic chalcone (B49325) and cinnamoyl derivatives, the E-isomer is thermodynamically more stable and is often found to be the more biologically active form. researchgate.net The linear, extended conformation of the E-isomer typically allows for more extensive and favorable interactions with the amino acid residues of the target protein. The bent, sterically hindered structure of the Z-isomer may prevent optimal binding or introduce unfavorable steric clashes.

The differential activity between isomers underscores the high degree of stereospecificity required for biological recognition. nih.gov Enzyme active sites are chiral environments, and the precise three-dimensional shape of an inhibitor is paramount for effective interaction. Therefore, the control and confirmation of the double bond geometry are essential in the design and synthesis of potent this compound analogues.

Scaffold Modifications and Bioisosteric Replacements to Optimize Academic Targets

To improve properties such as potency, selectivity, and metabolic stability, the core structure of this compound can be modified through scaffold modifications and bioisosteric replacements. These strategies are central to modern drug design. researchgate.netmdpi.com

Scaffold hopping involves replacing the central pyrrole core with a different heterocyclic or carbocyclic ring system that maintains the crucial spatial orientation of the key interacting moieties (the cinnamoyl and phenoxy groups). This can lead to novel chemical entities with improved properties or different intellectual property profiles.

Bioisosteric replacement is a more subtle modification where a specific functional group or substructure is exchanged for another with similar physical or chemical properties. researchgate.net For the this compound scaffold, several bioisosteric replacements could be envisioned:

Pyrrole Ring: The pyrrole ring, a key structural element in many bioactive compounds, biolmolchem.combiolmolchem.com could be replaced with other 5-membered heterocycles like furan, thiophene, pyrazole, or oxazole. These changes would alter the hydrogen bonding capacity, aromaticity, and metabolic stability of the molecule, potentially leading to improved interactions with the target.

Phenoxy Ether Linkage: The ether oxygen could be replaced with bioisosteres such as a sulfur atom (thioether), an amino group (aniline derivative), or a methylene (B1212753) group, altering the bond angle, flexibility, and electronic properties.

These modifications, guided by computational modeling and SAR data, allow for the fine-tuning of the compound's biological profile to optimize it for specific academic targets.

Table 3: Potential Bioisosteric Replacements for the Pyrrole Scaffold

Original Moiety Bioisosteric Replacement Potential Change in Properties
Pyrrole Thiophene Increased lipophilicity, altered aromaticity
Pyrrole Furan Increased polarity, potential for H-bonding
Pyrrole Pyrazole Introduction of H-bond donor/acceptor
Pyrrole Thiazole Altered geometry and electronic distribution

Computational and Theoretical Chemistry Studies of 2 3 Phenoxycinnamoyl Pyrrole

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger target molecule, such as a protein. This method is instrumental in drug discovery and molecular biology.

Molecular docking simulations have been effectively used to predict how pyrrole (B145914) derivatives, including those with structures analogous to 2-(3-Phenoxycinnamoyl)pyrrole, bind to various enzymatic targets. These studies are critical for understanding the compound's potential therapeutic effects.

Cyclooxygenase-2 (COX-2) and Lipoxygenase (LOX): Pyrrole-cinnamate hybrids have been investigated as dual inhibitors of COX-2 and LOX, enzymes involved in inflammatory pathways. nih.govresearchgate.net Docking studies for these hybrids revealed that they could be effective multi-target agents. nih.gov For instance, certain pyrrole-cinnamate hybrids have shown potent in vitro inhibitory activities against COX-2 and soybean LOX (sLOX). nih.govresearchgate.net The results from docking studies on COX-2 have been found to be in accordance with in vitro experimental studies. nih.govresearchgate.net Molecular docking of aurone derivatives, another class of compounds, also showed a high affinity for both LOX and COX-2. nih.gov

Tubulin: The colchicine-binding site of tubulin is a key target for anticancer drugs. mdpi.com Pyrrole and pyrrole-fused heterocycles are considered suitable scaffolds for developing novel tubulin inhibitors. mdpi.com In silico molecular modeling methods, such as induced-fit docking, have been used to identify that certain ethyl 2-amino-1-(furan-2-carboxamido)-5-(2-aryl/tert-butyl-2-oxoethylidene)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylates (EAPCs) preferentially bind to the colchicine-binding site of tubulin. mdpi.com

Below is an example of docking scores and inhibitory concentrations for related pyrrole derivatives against COX-2 and LOX, illustrating the type of data generated in these studies.

Compound ClassTarget EnzymeDocking Score (Example)IC50 (µM) (Example)
Pyrrole-Cinnamate Hybrid 5COX-2-0.55 nih.gov
Pyrrole-Cinnamate Hybrid 6COX-2-7.0 nih.gov
Pyrrole-Cinnamate Hybrid 5LOX-30 nih.gov
Pyrrole-Cinnamate Hybrid 6LOX-27.5 nih.gov
Aurone Derivative (WE-4)COX-2-5.843 nih.gov0.22 nih.gov
Aurone Derivative (WE-4)LOX-4.324 nih.gov0.30 nih.gov

The stability of a ligand-target complex is determined by various non-covalent interactions.

Hydrogen Bonding: These interactions are crucial for specificity and binding affinity. In pyrrole derivatives, the N-H group of the pyrrole ring can act as a hydrogen bond donor. mdpi.com Studies on pyrrol-2-yl ketones show that systems with N-H⋯O bonds are more stable than those with C-H⋯O bonds. mdpi.com

Hydrophobic Interactions: These are a major driving force for protein folding and ligand binding. nih.gov The aromatic rings (phenoxy, cinnamoyl, and pyrrole) in this compound contribute significantly to its hydrophobic character, enabling it to interact with nonpolar pockets in a protein's active site. nih.gov The propensity of a molecule to interact associatively is influenced by its charge and hydrophobicity. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide detailed information about the time-dependent behavior of molecular systems. These simulations are used to assess the stability of ligand-protein complexes and to analyze the conformational changes that may occur upon binding. mdpi.commdpi.com By simulating the motion of atoms over time, MD can reveal the stability of the binding pose predicted by molecular docking. mdpi.com The root mean square deviation (RMSD) of the protein's backbone atoms is often monitored to see if the complex reaches a stable equilibrium. mdpi.com Furthermore, MD simulations can elucidate how a ligand affects the flexibility of the protein, which can be analyzed through root-mean-square fluctuation (RMSF) calculations. mdpi.com Studies on other pyrrole-containing systems have shown that binding to a ligand can make the protein structure more stable and compact. mdpi.com

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to investigate the electronic properties of molecules from first principles.

DFT calculations are widely used to validate molecular structures and to understand the electronic properties of molecules like pyrrole derivatives. researchgate.net These calculations can determine the distribution of electron density and identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The energy gap between HOMO and LUMO is an important parameter for determining molecular reactivity. Ab initio molecular dynamics can also be used to model reactive energy surfaces, although this is computationally expensive. mit.edu

The pyrrole ring is a five-membered aromatic heterocycle. wikipedia.orguobaghdad.edu.iq Its aromaticity is a key feature influencing its chemical properties and reactivity.

Aromaticity: For a molecule to be aromatic, it must be cyclic, planar, fully conjugated, and possess 4n+2 π electrons (Hückel's rule). uobaghdad.edu.iqlibretexts.orgpharmaguideline.com The pyrrole ring fulfills these criteria. pharmaguideline.comslideshare.net Each of the four carbon atoms contributes one π electron, and the nitrogen atom contributes its lone pair of electrons to the aromatic system, making a total of six π electrons (n=1). uobaghdad.edu.iqlibretexts.orgslideshare.net The lone pair on the nitrogen is in a p orbital, allowing it to participate in the aromatic sextet. uobaghdad.edu.iq This delocalization of electrons makes the pyrrole ring more reactive than benzene towards electrophilic aromatic substitution. uobaghdad.edu.iq The aromaticity order of similar five-membered heterocycles is generally considered to be Thiophene > Pyrrole > Furan, which is related to the electronegativity of the heteroatom. pharmaguideline.comslideshare.net

Tautomerism: While not extensively detailed in the provided context for this specific compound, tautomerism in pyrrole derivatives can occur, involving the migration of a proton. The stability of different tautomers can be evaluated using DFT calculations to determine their relative energies. The aromaticity of the pyrrole ring plays a significant role in favoring the tautomer that maintains the aromatic system.

Pharmacophore Modeling and Virtual Screening for Novel Ligands

Pharmacophore modeling is a cornerstone of ligand-based drug design, particularly when the three-dimensional structure of the biological target is unknown. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positively or negatively ionizable groups.

The process of developing a pharmacophore model for analogues of this compound would begin with a set of known active molecules with similar structural scaffolds. By aligning these molecules, common chemical features responsible for their biological activity can be identified and mapped. The resulting pharmacophore model then serves as a 3D query for virtual screening of large chemical databases. This high-throughput computational technique filters extensive libraries of compounds to identify those that match the pharmacophore model, thereby having a higher probability of being active.

Virtual screening can be conceptualized as the in silico counterpart to high-throughput screening (HTS) in experimental settings. It significantly narrows down the number of candidate compounds for synthesis and biological testing, thus accelerating the discovery of new lead compounds. For pyrrole derivatives, this approach has been instrumental in identifying potential inhibitors for various enzymes. The screening process often involves multiple steps of filtering, including initial pharmacophore matching followed by molecular docking studies to predict the binding affinity and orientation of the hit compounds within the active site of a target protein, if its structure is available.

The effectiveness of a virtual screening campaign is often evaluated by its ability to enrich the hit list with known active compounds and to identify novel chemical scaffolds. The table below illustrates a hypothetical outcome of a virtual screening workflow based on a pharmacophore model derived from cinnamoylpyrrole analogues.

Virtual Screening Stage Number of Compounds Objective
Initial Compound Library1,000,000A large and diverse collection of chemical structures.
Pharmacophore-Based Filtering50,000Selection of compounds matching the key chemical features.
Drug-Likeness Filtering10,000Removal of compounds with undesirable physicochemical properties.
Molecular Docking1,000Prediction of binding modes and affinities to the target protein.
Visual Inspection & Selection100Final selection of promising candidates for synthesis and testing.

In Silico ADMET Prediction for Research Compound Prioritization (Excluding specific data)

The attrition rate of drug candidates during preclinical and clinical development remains a significant challenge, with a substantial number of failures attributed to poor pharmacokinetic properties and toxicity. In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties at an early stage of research is crucial for prioritizing compounds with a higher likelihood of success.

For novel compounds related to this compound, a battery of in silico models can be employed to predict their ADMET profiles. These predictive models are typically built using large datasets of experimentally determined properties and employ various machine learning algorithms and quantitative structure-property relationship (QSPR) methods.

The general parameters evaluated in an in silico ADMET assessment are summarized in the table below. These predictions provide valuable insights into the potential behavior of a compound in a biological system, guiding the selection and optimization of lead candidates. For instance, predictions of good oral bioavailability and low toxicity are desirable characteristics for most drug development programs. It is important to note that while these in silico predictions are highly valuable for initial screening, they are not a substitute for experimental validation.

ADMET Property Description Importance in Drug Discovery
Absorption Prediction of a compound's ability to be absorbed into the bloodstream, often assessed by parameters like gastrointestinal absorption and cell permeability (e.g., Caco-2).Crucial for determining the potential for oral administration.
Distribution Prediction of how a compound is distributed throughout the body, including its volume of distribution and ability to cross the blood-brain barrier.Influences the compound's efficacy and potential for central nervous system side effects.
Metabolism Prediction of the metabolic fate of a compound, including its interaction with cytochrome P450 (CYP) enzymes.Helps in identifying potential drug-drug interactions and metabolic liabilities.
Excretion Prediction of the routes and rate of elimination of a compound and its metabolites from the body.Determines the dosing frequency and potential for accumulation.
Toxicity Prediction of various toxicological endpoints, such as mutagenicity, carcinogenicity, and cardiotoxicity (e.g., hERG inhibition).Essential for identifying and eliminating compounds with potential safety concerns early on.

By integrating these computational approaches, researchers can make more informed decisions in the early phases of drug discovery, ultimately enhancing the efficiency and success rate of developing new therapeutic agents based on the this compound scaffold.

Advanced Spectroscopic and Structural Characterization Methodologies in Academic Research

High-Resolution NMR Spectroscopy for Detailed Structural Elucidation and Conformational Analysis of Complex Derivatives

High-resolution NMR spectroscopy is an indispensable tool for the precise determination of the molecular structure of organic compounds. For 2-(3-Phenoxycinnamoyl)pyrrole, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would provide a complete assignment of all proton and carbon signals, confirming the connectivity of the pyrrole (B145914), cinnamoyl, and phenoxy moieties.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the pyrrole ring, typically in the range of δ 6.0-7.0 ppm. chemicalbook.com The protons of the cinnamoyl double bond would appear as doublets with a large coupling constant (J ≈ 15 Hz), indicative of a trans configuration. nih.gov The aromatic protons of the phenoxy group and the phenyl ring of the cinnamoyl group would resonate in the downfield region (δ 7.0-8.0 ppm).

The ¹³C NMR spectrum would complement the ¹H NMR data, with the carbonyl carbon of the cinnamoyl group appearing at a characteristic downfield shift (around δ 180-190 ppm). nih.gov The carbon atoms of the pyrrole ring and the aromatic rings would have signals in the δ 100-160 ppm range. Two-dimensional NMR techniques are crucial for assigning these signals unambiguously. For instance, Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, while the Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range (2-3 bond) C-H couplings, which is instrumental in connecting the different structural fragments of the molecule.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyrrole N-H8.0 - 9.0-
Pyrrole C2-H-130 - 135
Pyrrole C3-H6.8 - 7.2110 - 115
Pyrrole C4-H6.2 - 6.5110 - 115
Pyrrole C5-H7.0 - 7.5120 - 125
Cinnamoyl C=O-185 - 195
Cinnamoyl α-CH7.0 - 7.5 (d, J≈15 Hz)120 - 125
Cinnamoyl β-CH7.5 - 8.0 (d, J≈15 Hz)140 - 145
Cinnamoyl Phenyl C1'-135 - 140
Cinnamoyl Phenyl C2'/C6'7.3 - 7.6128 - 132
Cinnamoyl Phenyl C3'/C5'7.3 - 7.6128 - 132
Cinnamoyl Phenyl C4'7.3 - 7.6128 - 132
Phenoxy C1''-155 - 160
Phenoxy C2''/C6''7.0 - 7.3118 - 122
Phenoxy C3''/C5''7.2 - 7.5129 - 133
Phenoxy C4''7.1 - 7.4123 - 127

Note: These are predicted values based on general chemical shift ranges for similar functional groups and may vary depending on the solvent and other experimental conditions.

Advanced Mass Spectrometry Techniques for Mechanistic Pathway Elucidation and Metabolite Identification in Biological Systems

Advanced mass spectrometry (MS) techniques, particularly when coupled with liquid chromatography (LC-MS), are pivotal for studying the fragmentation pathways of a molecule and for identifying its metabolites in biological matrices. For this compound, high-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming its elemental composition.

Tandem mass spectrometry (MS/MS) experiments are used to elucidate the fragmentation pathways. The fragmentation of 2-substituted pyrrole derivatives is often influenced by the nature of the substituent at the 2-position. nih.gov For this compound, the initial fragmentation is likely to involve cleavage of the amide bond, the ether linkage, or fragmentation within the cinnamoyl moiety. Common losses would include the phenoxy group, the entire cinnamoyl side chain, or smaller neutral molecules like CO.

In the context of biological systems, LC-MS-based metabolomics approaches are employed to identify potential metabolites. After incubation of the parent compound with liver microsomes or in whole-cell systems, samples are analyzed to detect new molecular ions corresponding to metabolic products. Common metabolic transformations include hydroxylation of the aromatic rings, cleavage of the ether bond, and conjugation with glucuronic acid or sulfate. The fragmentation pattern of these potential metabolites would then be compared to that of the parent compound to pinpoint the site of metabolic modification.

Interactive Data Table: Plausible Mass Spectrometric Fragments of this compound

Fragment Ion Proposed Structure m/z (Monoisotopic)
[M+H]⁺Protonated this compound290.1175
[M-C₆H₅O]⁺Loss of the phenoxy group197.0811
[M-C₉H₇O₂]⁺Loss of the phenoxycinnamoyl side chain94.0498
[C₄H₄NCO]⁺Pyrrole-2-carbonyl cation94.0344
[C₉H₇O]⁺Cinnamoyl cation131.0497
[C₆H₅O]⁺Phenoxy cation93.0340

Note: The m/z values are calculated for the protonated molecule and its fragments and represent theoretical monoisotopic masses.

X-ray Crystallography for Precise Determination of Molecular Conformations and Ligand-Protein Co-Crystal Structures

While NMR and MS provide valuable information about the connectivity and fragmentation of a molecule, X-ray crystallography offers the definitive method for determining its three-dimensional structure in the solid state. Obtaining a single crystal of this compound suitable for X-ray diffraction would allow for the precise measurement of bond lengths, bond angles, and torsion angles. This would reveal the preferred conformation of the molecule, including the planarity of the cinnamoyl system and the relative orientation of the pyrrole and phenoxy rings.

In the context of medicinal chemistry, X-ray crystallography is also a powerful tool for understanding how a ligand binds to its protein target. If this compound is identified as an inhibitor of a particular enzyme, co-crystallization of the compound with the protein can provide an atomic-level picture of the binding interactions. This co-crystal structure would reveal the specific amino acid residues involved in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with the ligand. Such information is invaluable for structure-based drug design, guiding the synthesis of more potent and selective analogs. Although no specific X-ray crystal structure for this compound is currently available in the public domain, the general applicability of this technique remains a cornerstone of detailed structural analysis in chemical and pharmaceutical research.

Future Research Directions and Translational Outlook for 2 3 Phenoxycinnamoyl Pyrrole Chemistry

Development of Next-Generation Synthetic Methodologies for Efficiency and Sustainability

The advancement of 2-(3-phenoxycinnamoyl)pyrrole chemistry is intrinsically linked to the development of efficient and environmentally benign synthetic strategies. Current approaches often rely on traditional multi-step procedures that may involve harsh reaction conditions and generate significant chemical waste. Future research should prioritize the development of next-generation synthetic methodologies that embrace the principles of green chemistry.

Key areas for development include:

One-Pot and Multicomponent Reactions: Designing convergent synthetic routes where multiple bond-forming events occur in a single reaction vessel can significantly improve efficiency by reducing the number of intermediate purification steps, saving time, and minimizing solvent usage. researchgate.net

Catalytic C-H Functionalization: Exploring transition-metal catalyzed C-H activation of the pyrrole (B145914) ring for direct acylation or alkenylation would offer a more atom-economical alternative to classical methods that often require pre-functionalized starting materials.

Microwave-Assisted and Flow Chemistry: The application of microwave irradiation and continuous flow technologies can accelerate reaction rates, improve yields, and allow for better control over reaction parameters, leading to more sustainable and scalable syntheses. nih.gov

Use of Greener Solvents and Catalysts: Investigating the use of bio-based solvents, water, or ionic liquids in conjunction with reusable heterogeneous catalysts can drastically reduce the environmental footprint of the synthesis. researchgate.netbohrium.com

A comparative overview of traditional versus potential green synthetic approaches is presented in Table 1.

Parameter Traditional Synthesis Next-Generation (Green) Synthesis
Efficiency Multi-step, lower overall yieldsOne-pot, higher yields, reduced steps
Sustainability Use of stoichiometric reagents, hazardous solventsCatalytic methods, greener solvents, less waste
Scalability Often challenging to scale upAmenable to flow chemistry for easier scale-up
Atom Economy LowerHigher

Exploration of Novel Biological Targets and Therapeutic Areas for Pyrrole-Cinnamoyl Scaffolds

While preliminary studies on related pyrrole-cinnamate hybrids have suggested potential anti-inflammatory activity through dual inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), the full spectrum of biological targets for this compound remains largely unexplored. researchgate.netnih.govnih.gov The unique combination of a pyrrole core, known for its presence in numerous bioactive compounds, and the cinnamoyl moiety, a recognized pharmacophore, suggests a broad therapeutic potential. nih.govchemheterocycles.combiolmolchem.com

Future research should focus on:

Broad-Spectrum Kinase Profiling: The pyrrole scaffold is a common feature in many kinase inhibitors. mdpi.com Screening this compound against a comprehensive panel of kinases could uncover novel targets in oncology, immunology, and neurodegenerative diseases.

Anti-Infective Properties: Pyrrole derivatives have demonstrated a wide range of antimicrobial and antiviral activities. nih.gov Evaluating this compound against a diverse panel of bacterial and fungal pathogens, as well as viruses, could open new avenues for anti-infective drug discovery.

Neurodegenerative Diseases: Given the antioxidant and anti-inflammatory properties associated with similar scaffolds, investigating the potential of this compound in models of Alzheimer's and Parkinson's disease is a promising direction. mdpi.com

Metabolic Disorders: Certain pyrrole-based compounds have been identified as agonists for free fatty acid receptor 1 (FFA1), a target for type 2 diabetes. nih.govnih.gov Exploring the activity of this scaffold on metabolic targets is warranted.

Integration with Advanced Drug Discovery Paradigms

To accelerate the translation of this compound from a chemical entity to a viable drug candidate, its integration with modern drug discovery platforms is crucial.

Fragment-Based Drug Discovery (FBDD): The this compound scaffold can be deconstructed into its constituent fragments (pyrrole, cinnamoyl, phenoxy) to be screened against various biological targets. nih.govresearchgate.netmdpi.com Hits from such screens can then be elaborated or linked to reconstruct more potent and selective ligands. This approach offers an efficient way to explore the chemical space around the core scaffold.

Covalent Inhibition Strategies: The α,β-unsaturated ketone within the cinnamoyl moiety of this compound represents a potential "warhead" for targeted covalent inhibition. nih.govacs.org This reactive group can form a covalent bond with nucleophilic amino acid residues, such as cysteine, in the active site of a target protein, leading to irreversible inhibition and prolonged pharmacological effects. nih.govcas.org Future work should involve the identification of suitable protein targets with a strategically located nucleophile and the subsequent optimization of the scaffold to enhance reactivity and selectivity.

Comprehensive Elucidation of Molecular Mechanisms of Action and Resistance

A deep understanding of how this compound exerts its biological effects at a molecular level is fundamental for its development as a therapeutic agent.

Future investigations should aim to:

Identify Direct Binding Partners: Utilizing techniques such as affinity chromatography, pull-down assays coupled with mass spectrometry, and thermal shift assays will be essential to identify the direct protein targets of the compound.

Characterize Target Engagement: Biophysical methods like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can quantify the binding affinity and kinetics of the interaction between the compound and its target.

Map Signaling Pathways: Once a target is validated, downstream signaling pathways affected by the compound's activity should be elucidated through techniques such as western blotting, reporter gene assays, and transcriptomics.

Investigate Mechanisms of Resistance: As with any potential therapeutic, understanding potential mechanisms of drug resistance is crucial. nih.govmdpi.com This can be achieved by generating resistant cell lines through prolonged exposure to the compound and subsequently analyzing genetic and proteomic changes. Potential resistance mechanisms could include target mutation, upregulation of efflux pumps, or activation of compensatory signaling pathways. nih.govmdpi.com

Application in Chemical Biology Tools and Probes

Beyond its direct therapeutic potential, the this compound scaffold can be developed into valuable chemical biology tools to probe biological systems. By modifying the core structure, it is possible to create chemical probes for target identification and validation.

Future directions in this area include:

Development of Photoaffinity Probes: Introduction of a photoreactive group, such as a diazirine or an aryl azide, onto the scaffold would allow for photo-crosslinking to the target protein upon UV irradiation, facilitating target identification.

Synthesis of Biotinylated or Tagged Analogs: Appending a biotin (B1667282) tag or a fluorescent dye to a non-essential position of the molecule would enable the visualization and isolation of target proteins through techniques like affinity purification and fluorescence microscopy.

Creation of Activity-Based Probes (ABPs): For covalent inhibitors, the scaffold can be adapted into an ABP by incorporating a reporter tag. These probes can be used to profile the activity of entire enzyme families in complex biological samples.

The systematic exploration of these future research directions will be instrumental in defining the therapeutic potential and scientific utility of this compound and its derivatives, paving the way for the development of novel drugs and powerful chemical biology tools.

Q & A

Q. Optimization Table

ParameterOptimal ConditionImpact on Yield
CatalystCuNPs (30 mol%)Increases by ~25%
SolventDCEReduces byproducts
Temperature135°CAccelerates reaction kinetics

How can structural characterization of this compound be rigorously validated?

Basic Research Focus
Combine spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and aromaticity of the pyrrole ring. Discrepancies in coupling constants may indicate rotational isomerism .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula. Fragmentation patterns distinguish regioisomers .
  • X-ray Crystallography : Resolves absolute configuration, critical for structure-activity relationship (SAR) studies .

Q. Key Spectral Benchmarks

TechniqueExpected Data
1^1H NMRδ 6.8–7.5 ppm (aromatic protons), δ 5.2–6.1 ppm (pyrrole protons)
HRMS[M+H]+^+ at m/z calculated for C19_{19}H15_{15}NO3_3: 306.1125

What in vitro models are suitable for evaluating the neuroprotective activity of this compound?

Basic Research Focus
Adopt cell-based assays to mimic neurodegenerative pathways:

  • PC12 Cells : Pre-treat cells with the compound before inducing neurotoxicity (e.g., 6-OHDA). Measure viability via MTT assay and apoptosis via Annexin V/PI staining .
  • ROS Scavenging : Use DCFH-DA probes to quantify reactive oxygen species (ROS) reduction .
  • Western Blotting : Assess biomarkers like Bcl-2 (anti-apoptotic) and Bax (pro-apoptotic) .

Q. Example Data from Analogous Compounds

CompoundROS Reduction (%)Cell Viability Improvement (%)
A (4-chloro)45 ± 338 ± 4
B (4-methoxy)62 ± 255 ± 3

How can contradictory SAR data for pyrrole derivatives in antioxidant assays be resolved?

Advanced Research Focus
Contradictions often arise from substituent electronic effects and assay variability:

Electronic Effects : Electron-donating groups (e.g., -OCH3_3) enhance ROS scavenging but may reduce membrane permeability. Use Hammett constants (σ) to correlate substituent effects .

Assay Conditions : Standardize ROS probes (e.g., DCFH-DA vs. DHE) and cell lines (PC12 vs. SH-SY5Y) .

Statistical Validation : Apply multivariate analysis (e.g., PCA) to decouple confounding variables .

Case Study : Methoxy-substituted derivatives show higher activity in ROS assays but lower bioavailability. Adjust lipophilicity via logP optimization .

What mechanistic insights explain the thermal instability of substituted pyrroles like this compound?

Advanced Research Focus
Decomposition pathways depend on substituent positioning:

  • Heterogeneous Decomposition : The phenoxy group may stabilize transition states, delaying pyrolysis. Use thermogravimetric analysis (TGA) and DFT calculations to model degradation .
  • Byproduct Formation : Pyrolysis at >200°C yields pyrrole, vinylpyrroles, and pyridine derivatives. Trace via GC-MS .

Q. Thermal Stability Data

DerivativeDecomposition Onset (°C)Major Byproducts
2-Methylpyrrole180Pyrrole, 3-vinylpyrrole
This compound220 (predicted)Pyrrole, cinnamic acid derivatives

How can reaction yields for this compound derivatives be improved in scalable syntheses?

Advanced Research Focus
Optimize catalytic systems and workflow:

  • Catalyst Recycling : CuNPs can be reused for 3–5 cycles with <10% yield drop .
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining yield .
  • Flow Chemistry : Continuous flow systems improve heat/mass transfer for exothermic steps .

Q. Yield Comparison

MethodYield (%)Time
Batch (DCE, 135°C)683 h
Microwave7220 min

Notes

  • Avoid commercial sources (e.g., BenchChem ) for structural data; rely on peer-reviewed crystallography or NIST standards .
  • For biological assays, validate findings across multiple models (e.g., in vitro PC12 cells and in vivo rodent models) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.